(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate
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Overview
Description
(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate is a chemical compound with a complex structure that includes a methoxy group, a ketone, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the benzoannulene core, followed by the introduction of the methoxy and acetate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the ketone to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.
Medicine
In medicine, (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate may be explored for its therapeutic potential. Studies may focus on its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties may impart desirable characteristics to these materials, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate include other benzoannulene derivatives with different substituents. Examples include:
- (3-Hydroxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate
- (3-Methoxy-5-hydroxy-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate
Uniqueness
The uniqueness of (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo7annulen-2-yl) acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
18238-44-3 |
---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(3-methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate |
InChI |
InChI=1S/C14H16O4/c1-9(15)18-14-7-10-5-3-4-6-12(16)11(10)8-13(14)17-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
GFXQFPHYNKBODT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)CCCCC2=O)OC |
Origin of Product |
United States |
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